molecular formula C27H37P B1592580 2-(Dicyclohexylphosphino)-2'-isopropylbiphenyl CAS No. 251320-85-1

2-(Dicyclohexylphosphino)-2'-isopropylbiphenyl

Cat. No.: B1592580
CAS No.: 251320-85-1
M. Wt: 392.6 g/mol
InChI Key: PQWWLQRSCJJOIS-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl is a phosphine ligand known for its application in asymmetric catalysis due to its P-chiral center and rigid structure, which enhances enantioselectivity. This compound, commonly referred to as Ruphos, has a molecular formula of C30H43O2P and a molecular weight of 466.6 g/mol . It is characterized by a biphenyl backbone substituted with isopropoxy groups at the 2’ and 6’ positions and a dicyclohexylphosphino group at the 2 position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl involves several steps. One common method includes the reaction of 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid, followed by the addition of polyphosphoric acid. The mixture is then heated to 120°C under an air atmosphere. The resulting product is purified through column chromatography using a silica gel and ethyl acetate-hexane mixture .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl .

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and transition metals like palladium for substitution reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal complexes that are used in catalytic processes .

Scientific Research Applications

2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl exerts its effects involves its coordination to transition metals, forming complexes that act as catalysts in various reactions. The P-chiral center and rigid structure of the ligand enhance the enantioselectivity of these catalytic processes. The molecular targets include transition metals such as palladium, which facilitate the formation of metal-ligand complexes .

Properties

IUPAC Name

dicyclohexyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37P/c1-21(2)24-17-9-10-18-25(24)26-19-11-12-20-27(26)28(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h9-12,17-23H,3-8,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWWLQRSCJJOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633769
Record name Dicyclohexyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251320-85-1
Record name Dicyclohexyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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